molecular formula C10H18O B095409 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane CAS No. 15536-71-7

3-Tert-butyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B095409
CAS No.: 15536-71-7
M. Wt: 154.25 g/mol
InChI Key: BWERZOKUEPUTTM-UHFFFAOYSA-N
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Description

3-Tert-butyl-7-oxabicyclo[4.1.0]heptane is a bicyclic ether compound with the molecular formula C10H18O. It is characterized by a tert-butyl group attached to a seven-membered oxabicyclo ring system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors. One common method is the reaction of 4-tert-butyl-1-cyclohexene with an oxidizing agent to form the oxirane ring. This reaction can be carried out under mild conditions using reagents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Diols.

    Substitution: Functionalized derivatives with various substituents replacing the oxirane oxygen.

Scientific Research Applications

3-Tert-butyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reactant. The tert-butyl group provides steric hindrance, influencing the selectivity and outcome of these reactions.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexene oxide: Similar in structure but lacks the bicyclic framework.

    3,4-Epoxy-1-t-butylcyclohexane: Another epoxide with a tert-butyl group but different ring size.

    4-tert-Butyl-1,2-epoxy-cyclohexane: Similar epoxide with a different substitution pattern.

Uniqueness

3-Tert-butyl-7-oxabicyclo[4.1.0]heptane is unique due to its bicyclic structure, which imparts distinct reactivity compared to monocyclic epoxides. The presence of the tert-butyl group also influences its chemical behavior, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

3-tert-butyl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,3)7-4-5-8-9(6-7)11-8/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWERZOKUEPUTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503096
Record name 3-tert-Butyl-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15536-71-7
Record name 3-(1,1-Dimethylethyl)-7-oxabicyclo[4.1.0]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15536-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butyl-7-oxabicyclo[4.1.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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